molecular formula C15H19NO3 B10884819 N-cyclohexyl-2-(4-formylphenoxy)acetamide

N-cyclohexyl-2-(4-formylphenoxy)acetamide

Cat. No.: B10884819
M. Wt: 261.32 g/mol
InChI Key: GPCYOZYHBREWCI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(4-formylphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclohexylamine moiety attached to an acetamide core, which is further substituted with a 4-formylphenoxy group. Key spectral features include IR absorptions for N-H (~3280–3445 cm⁻¹), C=O (1631–1712 cm⁻¹), and aldehyde C=O (~1660–1712 cm⁻¹) stretches, consistent with related compounds .

Properties

IUPAC Name

N-cyclohexyl-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCYOZYHBREWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(4-formylphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(4-formylphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-cyclohexyl-2-(4-carboxyphenoxy)acetamide.

    Reduction: N-cyclohexyl-2-(4-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-2-(4-formylphenoxy)acetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

Potential Therapeutic Properties:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Studies indicate that compounds with similar structures can effectively reduce COX-2 expression in cancerous tissues .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Studies

In biological research, this compound is utilized to explore its effects on various biological pathways.

Mechanisms of Action:

  • The presence of the formyl group allows for covalent bonding with nucleophilic sites on proteins, which can modify enzyme activity and influence metabolic pathways relevant to diseases .
  • Studies have demonstrated that the compound can scavenge free radicals, indicating potential antioxidant activity.

Materials Science

The compound is also studied for its potential applications in materials science, particularly in synthesizing novel materials with specific properties.

Applications in Synthesis:

  • This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable in developing specialty chemicals and materials.

Case Study 1: Antioxidant Mechanism

A recent investigation explored the antioxidant properties of phenolic compounds similar to this compound. The study found that the ethoxy group enhances radical scavenging through hydrogen atom transfer, suggesting a mechanism by which this compound could offer protective effects against oxidative stress.

Case Study 2: Cytotoxicity Assessment

Research focusing on the cytotoxic effects of various phenoxides against breast cancer cells revealed that derivatives containing formyl groups exhibited enhanced cytotoxicity compared to their non-formyl counterparts. This suggests that this compound may be effective in inhibiting the growth of certain cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexyl group; formyl structurePotentially high cytotoxicity
2-(2-Ethoxy-4-formylphenoxy)acetamideEthoxy and formyl groupsAntioxidant and antimicrobial
4-(Cyclohexylamino)-3-methylbenzenesulfonamideContains sulfonamide groupDifferent solubility profiles

This comparison illustrates how variations in substituents influence the biological properties of these compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 3d) correlate with higher melting points, likely due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., naphthalen-2-yl in 3e) may reduce crystallinity, yielding lower melting points .

Analogues with Modified Phenoxy Groups

Variations in the phenoxy ring substituents alter electronic properties and reactivity:

Compound Name Phenoxy Substituent(s) Molecular Weight logP Key Functional Features Reference
N-Cyclohexyl-2-(4-nitrophenyl)acetamide 4-Nitro 262.31 Not reported Electron-withdrawing nitro group
N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide 4-Dimethylsulfamoyl 340.44 2.24 Sulfonamide group enhances polarity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Formyl, 2-methoxy, 4-nitro Not reported Not reported Methoxy (lipophilic) and nitro (electron-deficient)
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide 2-Ethoxy, 4-formyl 317.32 Not reported Ethoxy (lipophilic), fluoro (bioavailability enhancer)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfamoyl) increase reactivity in electrophilic substitutions .

Analogues with Heterocyclic or Bioactive Moieties

Compound Name Key Moiety Yield (%) Application Notes Reference
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f) Imidazolone 90 High yield; tautomerism observed in IR
N-Cyclohexyl-2-(purin-8-ylphenoxy)acetamide (7) Purine 79 Potential adenosine receptor modulation
CH-PIACA (N-Cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) Indole-3-acetamide Not reported Synthetic cannabinoid activity

Key Observations :

  • Heterocycles like imidazolone and indole confer biological activity (e.g., anticonvulsant, cannabinoid effects) .
  • Purine-containing derivatives (e.g., compound 7) may target nucleotide-binding proteins .

Biological Activity

N-cyclohexyl-2-(4-formylphenoxy)acetamide is a synthetic organic compound belonging to the class of acetamides. It features a cyclohexyl group, a formyl group, and a phenoxy moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structural formula of this compound can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{NO}_3

It is characterized by:

  • Cyclohexyl group : Provides hydrophobic interactions.
  • Formyl group : Enhances reactivity, allowing for various chemical transformations.
  • Phenoxy moiety : Contributes to its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.
  • Cell Signaling Modulation : The compound can alter signaling pathways within cells, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The presence of electron-withdrawing groups at the 4-position of the phenoxy ring has been correlated with increased cytotoxic activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cell culture models . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

Case Studies

  • Cytotoxic Evaluation : A study conducted on a series of phenoxy acetamides including this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanism Elucidation : Another study utilized molecular docking techniques to elucidate the binding interactions of this compound with target proteins involved in cancer progression, confirming its role as a potential inhibitor .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexyl, formyl, phenoxyAnticancer, anti-inflammatory
N-cyclohexyl-2-(2-methoxyphenoxy)acetamideCyclohexyl, methoxyModerate anticancer activity
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamideChlorophenyl, formylEnhanced cytotoxicity against specific cancer cells

This table highlights the unique biological activities associated with different structural modifications of acetamides.

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